2-(4-((2,6-Dichlorophenyl)thio)-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonyl)isoindoline-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NRX-252114 is a potent enhancer of the interaction between beta-catenin and its cognate E3 ligase, SCF beta-TrCP. This compound is known for its ability to promote the degradation of mutant beta-catenin, a protein involved in various cellular processes and linked to cancer progression .
Vorbereitungsmethoden
The synthesis of NRX-252114 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of 2,6-dichlorophenyl thiol with a pyridine derivative to form a key intermediate.
Functionalization: The intermediate is then functionalized with trifluoromethyl and carbonyl groups to enhance its binding affinity and specificity.
Final assembly: The final compound is assembled through a series of coupling reactions, followed by purification to achieve high purity
Industrial production methods for NRX-252114 are not widely documented, but they likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
NRX-252114 undergoes several types of chemical reactions, including:
Ubiquitination: It enhances the ubiquitination of mutant beta-catenin, leading to its degradation by the proteasome
Binding interactions: The compound enhances the binding of phosphorylated beta-catenin to beta-TrCP, facilitating its recognition and subsequent degradation
Common reagents and conditions used in these reactions include:
DMSO: Used as a solvent for dissolving NRX-252114.
Beta-TrCP: The E3 ligase that interacts with beta-catenin.
Proteasome inhibitors: Sometimes used to study the degradation pathway
The major product formed from these reactions is the degraded form of mutant beta-catenin, which is broken down into smaller peptides and amino acids.
Wissenschaftliche Forschungsanwendungen
NRX-252114 has several scientific research applications, including:
Cancer research: It is used to study the degradation of mutant beta-catenin, which is implicated in various cancers
Drug development: The compound serves as a model for developing new drugs that target protein-protein interactions and promote protein degradation
Cell biology: Researchers use NRX-252114 to investigate the role of beta-catenin in cellular processes and its regulation by ubiquitination
Wirkmechanismus
NRX-252114 acts as a molecular glue that enhances the interaction between beta-catenin and beta-TrCP. By binding to the phosphoserine binding site on beta-TrCP, it promotes the ubiquitination and subsequent degradation of mutant beta-catenin by the 26S proteasome . This mechanism involves the recruitment of beta-TrCP to beta-catenin, facilitating its recognition and degradation .
Vergleich Mit ähnlichen Verbindungen
NRX-252114 is unique in its ability to specifically target mutant beta-catenin for degradation. Similar compounds include:
PROTACs (Proteolysis Targeting Chimeras): These compounds also promote protein degradation by recruiting E3 ligases to target proteins
Molecular glues: Other molecular glues that enhance protein-protein interactions and promote degradation, such as those targeting different oncogenic proteins
NRX-252114 stands out due to its high specificity and potency in targeting mutant beta-catenin, making it a valuable tool in cancer research and drug development .
Eigenschaften
Molekularformel |
C22H12Cl2F3N3O2S |
---|---|
Molekulargewicht |
510.3 g/mol |
IUPAC-Name |
2-[4-(2,6-dichlorophenyl)sulfanyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonyl]-1,3-dihydroisoindole-4-carbonitrile |
InChI |
InChI=1S/C22H12Cl2F3N3O2S/c23-14-5-2-6-15(24)19(14)33-16-7-17(22(25,26)27)29-20(31)18(16)21(32)30-9-12-4-1-3-11(8-28)13(12)10-30/h1-7H,9-10H2,(H,29,31) |
InChI-Schlüssel |
BMQXGPBUQGPLOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CN1C(=O)C3=C(C=C(NC3=O)C(F)(F)F)SC4=C(C=CC=C4Cl)Cl)C(=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.